Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWYPOIPLDDYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156662-22-4 | |
| Record name | methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate typically involves the reaction of 4-amino-2-chlorothiophenol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—oxidation, reduction, and substitution—makes it valuable in synthetic chemistry. For instance:
- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.
- Reduction : The nitro group can be reduced to an amine.
- Substitution : The chlorine atom can be replaced with other nucleophiles.
Biology
The compound is being investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, including HeLa cells, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Against HeLa Cells
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 11–0.69 | Superior to doxorubicin (IC50: 2.29) |
| Doxorubicin | 2.29 | Standard chemotherapeutic agent |
Medicine
In the field of medicinal chemistry , this compound is explored for its potential as a drug candidate. It may function as an enzyme inhibitor by binding to active sites, blocking enzymatic activity through covalent bonds formed by the sulfanyl group. This mechanism is crucial for developing therapeutic agents targeting specific diseases.
Industry
The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its derivatives are being researched for their applications in various industrial processes, including polymer synthesis and as intermediates in the manufacture of fine chemicals.
Case Study 1: Anticancer Activity Research
A recent study synthesized a series of derivatives based on this compound, demonstrating their potential as histone deacetylase inhibitors (HDACIs). These compounds showed promising antiproliferative activity against colon cancer cells, indicating their potential use in cancer therapy .
Case Study 2: Enzyme Inhibition Mechanism
Research investigating the mechanism of action revealed that the compound could inhibit specific enzymes by forming covalent bonds with nucleophilic residues in proteins. This interaction was shown to disrupt normal enzyme function, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-[(4-chlorophenyl)sulfanyl]propanoate (Compound A)
- Structure: Lacks the amino group at the 4-position of the phenyl ring.
- Synthesis : Prepared via thiol-ene reaction between methyl acrylate and 4-chlorobenzenethiol, followed by oxidation to the sulfonyl derivative using H₂O₂ .
Methyl 3-{[(4-chlorophenyl)carbamoyl]sulfanyl}propanoate (Compound B)
- Structure : Features a carbamoyl group (-NHCO-) attached to the sulfanyl moiety (CAS 78614-22-9) .
- Molecular Formula: C₁₁H₁₂ClNO₃S (MW 273.73), differing from the target compound’s likely formula (C₁₀H₁₁ClN₂O₂S).
- Applications : Used in synthesis and pharmaceuticals, highlighting the role of carbamoyl groups in modulating bioactivity .
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (Compound C)
- Structure: Amino group located on the propanoate chain rather than the phenyl ring (CAS 1001180-63-7) .
- Molecular Formula: C₁₀H₁₃Cl₂NO₂ (MW 250.12), with a different substitution pattern affecting steric and electronic properties.
- Key Difference: The amino group’s position on the aliphatic chain may reduce aromatic ring electron density, impacting interactions with biological targets like enzymes or receptors.
Ethyl 2-(2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate (Compound D)
Polarity and Solubility
- The amino group in the target compound enhances polarity compared to Compound A (sulfonyl) or Compound B (carbamoyl), likely improving aqueous solubility.
- Compound C’s aliphatic amino group may offer intermediate solubility between the target compound and non-amino derivatives.
Biological Activity
Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate (CAS No. 1156662-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate moiety linked to a phenyl group that contains an amino and a chloro substituent. The presence of the sulfanyl group enhances its potential interactions with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the chloro group may influence the compound's lipophilicity and overall reactivity. Such interactions are critical for modulating enzyme activities and receptor functions, which can lead to therapeutic effects.
Biological Activities
-
Anticancer Activity :
- Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .
- The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.
- Enzyme Inhibition :
- Antimicrobial Activity :
Case Studies
- Antiproliferative Study :
- HDAC Inhibition :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where the thiol group (-SH) of 4-amino-2-chlorothiophenol attacks the electrophilic carbon of methyl acrylate derivatives. Optimization involves controlling reaction temperature (e.g., 0–25°C), using catalysts like triethylamine, and monitoring progress via thin-layer chromatography (TLC) . For higher yields, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF) are recommended to prevent oxidation of the sulfanyl group .
Q. How is the structural identity of this compound confirmed?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 4.9146 Å, b = 26.5065 Å, c = 14.0900 Å) have been reported for analogous sulfanyl-propanoate derivatives . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used, employing C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid). Purity thresholds ≥95% are typical for research-grade material. Impurity profiling can reference pharmacopeial standards (e.g., EP impurities) for related propanoate derivatives, such as (2RS)-2-(4-formylphenyl)-propanoic acid .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanyl group in this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the sulfanyl group, predicting nucleophilic attack sites and oxidation potentials. Molecular docking studies assess interactions with biological targets, such as enzymes involved in sulfur metabolism . NIST Chemistry WebBook data provides thermodynamic parameters (e.g., bond dissociation energies) for mechanistic insights .
Q. What experimental strategies resolve discrepancies in polymorph identification via XRD versus spectroscopic data?
- Methodology : Discrepancies arise due to dynamic conformational changes in solution (NMR) versus solid-state rigidity (XRD). To address this, variable-temperature XRD and solid-state NMR can correlate polymorphic forms. For example, SHELXL refinement parameters (e.g., R₁ < 0.05) ensure accurate lattice parameter determination, while CP/MAS ¹³C NMR detects crystallinity variations .
Q. How do bacterial degradation pathways affect the stability of this compound in environmental studies?
- Methodology : Incubate the compound with Roseobacter clade bacteria under aerobic conditions and analyze metabolites via GC-MS. Key degradation products, such as methyl 3-(methyldisulfanyl)propanoate or diallyl trisulfide, indicate enzymatic cleavage of the sulfanyl group . Isotopic labeling (e.g., ³⁴S) tracks sulfur fate in metabolic pathways .
Q. What protocols mitigate oxidative degradation during long-term storage?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to block light-induced radical formation. Antioxidants like BHT (0.01% w/v) or chelating agents (EDTA) stabilize the sulfanyl group. Periodic stability testing via UPLC-PDA confirms integrity over time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
